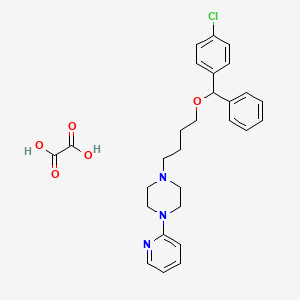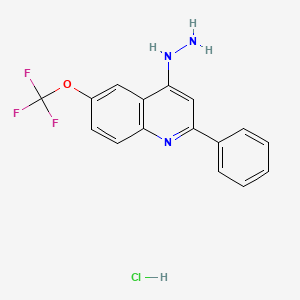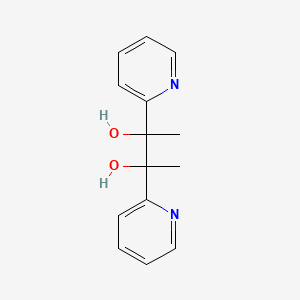
Hexyl 5-oxo-L-prolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C11H19NO3 It is an ester derivative of 5-oxo-L-proline, a non-proteinogenic amino acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexyl 5-oxo-L-prolinate can be synthesized through the esterification of 5-oxo-L-proline with hexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Hexyl 5-oxo-L-prolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Hexyl 5-oxo-L-prolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug for delivering active pharmaceutical ingredients.
Industry: This compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mécanisme D'action
The mechanism of action of hexyl 5-oxo-L-prolinate involves its conversion to 5-oxo-L-proline and hexanol in biological systems. The 5-oxo-L-proline can then participate in various metabolic pathways, including the gamma-glutamyl cycle. This cycle is crucial for the synthesis and degradation of glutathione, an important antioxidant in cells .
Comparaison Avec Des Composés Similaires
Hexyl 5-oxo-L-prolinate can be compared with other ester derivatives of 5-oxo-L-proline, such as:
- Methyl 5-oxo-L-prolinate
- Ethyl 5-oxo-L-prolinate
- Butyl 5-oxo-L-prolinate
Uniqueness
This compound is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and biological activity compared to shorter-chain esters. This makes it particularly useful in applications where these properties are advantageous .
Propriétés
Numéro CAS |
57352-24-6 |
|---|---|
Formule moléculaire |
C11H19NO3 |
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
hexyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-2-3-4-5-8-15-11(14)9-6-7-10(13)12-9/h9H,2-8H2,1H3,(H,12,13)/t9-/m0/s1 |
Clé InChI |
IHPADOUYLWBQEN-VIFPVBQESA-N |
SMILES isomérique |
CCCCCCOC(=O)[C@@H]1CCC(=O)N1 |
SMILES canonique |
CCCCCCOC(=O)C1CCC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, (3,4-dichlorophenyl)-, 2-[butyl[4-(2,2-dicyanoethenyl)-3-methylphenyl]amino]ethyl ester](/img/structure/B13757164.png)

![3-[6-(3-chlorophenyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine](/img/structure/B13757193.png)
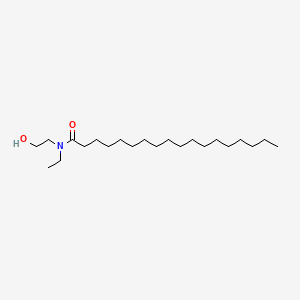
![5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile](/img/structure/B13757203.png)
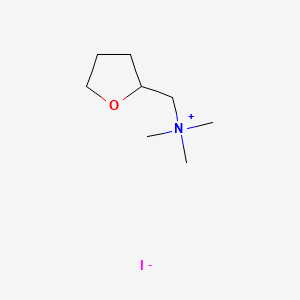
![7,7'-dibromo-3,3',4,4'-tetrahydro-2H,2'H-8,8'-bibenzo[b][1,4]oxazine](/img/structure/B13757219.png)
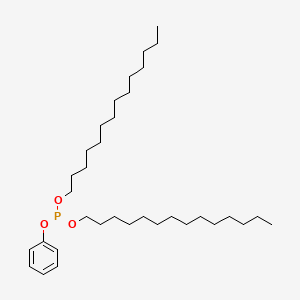

![5-ethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13757235.png)
![13H-Dibenzo[a,h]fluorene](/img/structure/B13757239.png)
